3-Chloro-4-fluorophenylacetic acid
Description
Significance of Halogenated Phenylacetic Acid Derivatives in Contemporary Chemistry
Halogenated phenylacetic acid derivatives are a class of organic compounds that have garnered significant attention in modern chemistry. Their structure, which includes a phenyl ring and a carboxylic acid group, is modified by the addition of one or more halogen atoms. This seemingly simple alteration has profound effects on the molecule's physical and chemical properties.
The introduction of halogens, such as fluorine, chlorine, bromine, and iodine, to the phenylacetic acid scaffold can influence the compound's reactivity, acidity, and biological activity. For instance, the high electronegativity of fluorine can significantly alter the electron distribution within the molecule, impacting its interactions with other molecules. This has made halogenated phenylacetic acids valuable building blocks in the synthesis of a wide range of more complex molecules. nih.govnih.gov
In the field of medicinal chemistry, these derivatives are of particular interest. They serve as key intermediates in the synthesis of various pharmaceuticals. For example, some halogenated phenylacetic acid derivatives have been investigated for their potential as enzyme inhibitors. nih.gov Specifically, certain derivatives have been synthesized and evaluated as aldose reductase inhibitors, which are relevant in the study of diabetic complications. nih.gov
Furthermore, the presence of halogens can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. This property is crucial for the development of new drugs. The diverse applications of halogenated phenylacetic acid derivatives underscore their importance in contemporary chemical research and development.
Historical Context of Fluorinated Organic Compounds in Scientific Advancement
The field of organofluorine chemistry, which focuses on compounds containing a carbon-fluorine bond, has a rich history that has significantly contributed to scientific progress. wikipedia.orgnumberanalytics.com The journey began in the 19th century, with French chemist Henri Moissan's successful isolation of elemental fluorine in 1886, a feat that earned him the Nobel Prize in Chemistry in 1906. numberanalytics.comnih.govniscpr.res.in This breakthrough was pivotal, as the extreme reactivity of fluorine had previously posed a major challenge to chemists. numberanalytics.comnih.gov
Early work with fluorine was fraught with difficulties due to its hazardous nature. nih.gov However, the unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, spurred further investigation. wikipedia.org In the early 20th century, Belgian chemist Frédéric Swarts made significant strides by developing methods for synthesizing fluorinated compounds, most notably the Swarts reaction. numberanalytics.com This reaction provided a more controlled way to introduce fluorine into organic molecules.
The industrial production of organofluorine compounds began to take shape in the 1930s. nih.gov A major turning point came with the accidental discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon, by Dr. Roy J. Plunkett in 1938. alfa-chemistry.com This discovery opened the door to a wide array of applications for fluoropolymers. The demand for fluorinated compounds surged during World War II, particularly for the enrichment of uranium for nuclear weapons. niscpr.res.in
In the post-war era, the applications of fluorinated organic compounds expanded rapidly into various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine into drug molecules has become a common strategy to enhance their metabolic stability and bioavailability. Today, organofluorine chemistry continues to be a vibrant area of research, with ongoing efforts to develop new and more efficient fluorination methods. wikipedia.org
Overview of 3-Chloro-4-fluorophenylacetic Acid as a Key Intermediate in Organic Synthesis
This compound is a valuable chemical intermediate used in the synthesis of more complex molecules. chembk.com Its structure, featuring a phenyl ring substituted with both a chlorine and a fluorine atom, as well as an acetic acid group, makes it a versatile building block in various chemical reactions. chembk.com
This compound is often utilized in the development of new pharmaceutical and agrochemical products. nbinno.com For instance, it can serve as a precursor for the synthesis of biologically active compounds. The presence of the halogen atoms can influence the properties of the final product, potentially enhancing its efficacy or stability.
In one documented application, this compound was used in a palladium-catalyzed decarbonylative borylation reaction. acs.org This process converts the benzylic acid into a benzylboronate, which is another important intermediate in organic synthesis. acs.org Such reactions demonstrate the utility of this compound in creating new carbon-boron bonds, which are valuable in cross-coupling reactions to build more complex molecular architectures. acs.org
The physical properties of this compound, such as its melting point and solubility, are important considerations for its use in synthesis. chembk.com It is typically a solid at room temperature and soluble in certain organic solvents. chembk.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClFO2 |
| Molar Mass | 188.58 g/mol |
| Melting Point | 55-58°C |
| Boiling Point | 302.0±27.0 °C (Predicted) |
| Density | 1.417±0.06 g/cm3 (Predicted) |
| pKa | 4.09±0.10 (Predicted) |
Source: ChemBK chembk.com
Research Gaps and Future Directions in the Study of this compound
While this compound is recognized as a useful intermediate, there are still areas where further research could be beneficial. A significant portion of the existing literature focuses on its application in the synthesis of other compounds, particularly in the context of developing new pharmaceuticals and materials. acs.orgnih.gov However, there appears to be a gap in the comprehensive study of the compound's own intrinsic properties and potential direct applications.
Future research could delve deeper into the fundamental reactivity of this compound. A more thorough exploration of its reaction kinetics and mechanisms under various conditions could uncover new synthetic pathways and optimize existing ones. For example, while its use in palladium-catalyzed reactions has been documented, a broader investigation into its compatibility with other catalytic systems could expand its synthetic utility. acs.org
Furthermore, the biological activity of this compound itself has not been extensively reported in publicly available research. While its derivatives are studied for their pharmacological effects, the parent compound's own potential bioactivity remains an area ripe for investigation. nih.gov Screening for various biological activities could reveal unforeseen applications.
Another potential avenue for future research is the development of more sustainable and efficient synthesis methods for this compound. While it is commercially available, advancements in green chemistry could lead to more environmentally friendly production processes. This could involve exploring alternative starting materials, reducing waste generation, and utilizing milder reaction conditions.
Finally, a more detailed investigation into the material science applications of polymers and co-polymers derived from this compound could be a fruitful area of research. The unique combination of chlorine and fluorine atoms might impart desirable properties such as thermal stability or specific optical characteristics to new materials.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Chloro-4-fluorobenzoyl chloride |
| 3-Chloro-4-fluoroacetophenone |
| 3-Chloro-4-fluorobenzoic acid |
| 4-Fluorobenzaldehyde |
| 4-Fluorobenzoyl chloride |
| 4-Fluorophenylacetic acid |
| 4,4,5,5-Tetramethyl-2-(3-chloro-4-fluorobenzyl)-1,3,2-dioxaborolane |
| Aldose Reductase |
| Benzoyl chloride |
| Benzoyl fluoride |
| Carbon disulfide |
| Chlorine |
| Chloroform |
| Dimethyl sulfate |
| Dimethylformamide |
| Ether |
| Fluorine |
| Fluoromethane |
| Hydrogen fluoride |
| Iodine |
| Methylene (B1212753) chloride |
| ortho-Chlorofluorobenzene |
| p-Chlorobenzoyl chloride |
| p-Fluorobenzoic acid |
| Phenylacetic acid |
| Polytetrafluoroethylene (PTFE) |
| Potassium bifluoride |
| Potassium fluoride |
| Sodium hydrogencarbonate |
| Sodium hypobromite |
| Sodium hydroxide |
| Sodium sulfate |
| Tetrachlorethylene |
| Tetrafluoroethylene (TFE) |
| Teflon |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODGMOMOMNTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378669 | |
| Record name | 3-Chloro-4-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-79-3 | |
| Record name | 3-Chloro-4-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chloro-4-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Chloro 4 Fluorophenylacetic Acid and Its Derivatives
Established Synthetic Routes to 3-Chloro-4-fluorophenylacetic Acid
The traditional synthesis of this compound relies on fundamental organic transformations that are widely documented in chemical literature. These methods typically involve the construction of the acetic acid side chain onto a pre-functionalized 3-chloro-4-fluorophenyl core.
A common and straightforward method for the preparation of phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) nitriles. This two-step sequence begins with the nucleophilic substitution of a benzyl halide with a cyanide salt to form the nitrile, which is then subjected to hydrolysis to yield the carboxylic acid.
The synthesis of this compound via this route would commence with 3-chloro-4-fluorobenzyl halide (e.g., chloride or bromide). This precursor would be treated with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent to yield 3-chloro-4-fluorophenylacetonitrile. The subsequent hydrolysis of this nitrile intermediate can be performed under either acidic or basic conditions. Heating the nitrile with an aqueous acid (e.g., sulfuric acid or hydrochloric acid) or a base (e.g., sodium hydroxide) followed by acidic workup will cleave the nitrile group to furnish the desired this compound.
Reaction Scheme: Nitrile Hydrolysis
Step 1: Cyanation
Cl-C₆H₃(F)-CH₂-X + NaCN → Cl-C₆H₃(F)-CH₂-CN + NaX
(where X = Cl, Br)
Step 2: Hydrolysis
Cl-C₆H₃(F)-CH₂-CN + 2 H₂O --(H⁺ or OH⁻)--> Cl-C₆H₃(F)-CH₂-COOH + NH₃
The carboxylation of an organometallic reagent, particularly a Grignard reagent, is another cornerstone of carboxylic acid synthesis. This method allows for the direct introduction of a carboxylic acid group by using carbon dioxide as a C1 source.
For the synthesis of this compound, the process would start with a 3-chloro-4-fluorobenzyl halide. This halide is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate the corresponding Grignard reagent, 3-chloro-4-fluorobenzylmagnesium halide. This highly nucleophilic organometallic species is then treated with solid carbon dioxide (dry ice) or a stream of CO₂ gas. The Grignard reagent adds to the carbon-oxygen double bond of CO₂ to form a magnesium carboxylate salt. The final step is the acidification of the reaction mixture with a dilute mineral acid (e.g., HCl) to protonate the carboxylate and yield this compound.
| Reactant | Reagents | Product |
| 3-Chloro-4-fluorobenzyl halide | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | This compound |
While direct oxidation of an aldehyde (R-CHO) typically yields a carboxylic acid with the same number of carbons (R-COOH), established multi-step sequences can achieve the conversion of an aromatic aldehyde or ketone to a phenylacetic acid, effectively adding a carbon atom and oxidizing it. Two such classical named reactions are the Arndt-Eistert synthesis and the Willgerodt-Kindler reaction.
The Arndt-Eistert synthesis is a well-known method for the one-carbon homologation of a carboxylic acid. In this context, one could begin with 3-chloro-4-fluorobenzoic acid. ambeed.com This starting acid is first converted to its more reactive acid chloride, for example, by using thionyl chloride (SOCl₂). The resulting 3-chloro-4-fluorobenzoyl chloride is then reacted with diazomethane (B1218177) to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by silver(I) oxide (Ag₂O) or light, to generate a ketene (B1206846) intermediate. In the presence of water, this ketene is hydrated to produce this compound.
The Willgerodt-Kindler reaction provides a pathway from an aryl alkyl ketone to a terminal amide or thioamide, which can then be hydrolyzed to the carboxylic acid. The starting material for this route would be 3-chloro-4-fluoroacetophenone. This ketone is heated with elemental sulfur and a secondary amine, typically morpholine. The reaction proceeds through a complex mechanism involving the migration of the carbonyl group to the end of the alkyl chain to form a thioamide (in this case, 2-(3-chloro-4-fluorophenyl)-N-morpholin-4-ylethanethioamide). Subsequent hydrolysis of this thioamide intermediate yields the desired this compound.
Novel and Emerging Synthetic Strategies for this compound
Modern synthetic chemistry has introduced powerful new methods that can be applied to the synthesis of this compound and its derivatives. These strategies often involve transition-metal catalysis or novel applications of fundamental reaction types, providing higher efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. While not a direct synthesis of the parent acid, these methods are highly valuable for creating derivatives. For instance, a palladium-catalyzed decarbonylative borylation of 2-(3-chloro-4-fluorophenyl)acetic acid has been reported. This reaction transforms the carboxylic acid into a valuable benzylboronate ester by extruding carbon monoxide. Such boronic esters are versatile intermediates for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the facile synthesis of a wide array of complex derivatives.
Key Features of Palladium-Catalyzed Decarbonylative Borylation
| Component | Example |
| Substrate | 2-(3-chloro-4-fluorophenyl)acetic acid |
| Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(OAc)₂ |
| Ligand | DPPPent (1,5-Bis(diphenylphosphino)pentane) |
| Product | 4,4,5,5-Tetramethyl-2-(3-chloro-4-fluorobenzyl)-1,3,2-dioxaborolane |
This approach highlights a modern strategy where the carboxylic acid group of a phenylacetic acid is itself used as a handle for further molecular elaboration under palladium catalysis.
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly those activated by electron-withdrawing groups. In the context of this compound, SₙAr is a key strategy for constructing the halogenated aromatic ring itself.
The synthesis often starts with a more readily available di- or tri-substituted benzene (B151609) ring, where a good leaving group (like a nitro group or a halogen) is displaced by a nucleophile. For instance, a precursor like 3-chloro-4-fluoronitrobenzene (B104753) can undergo nucleophilic substitution reactions. The high electronegativity of the fluorine atom and the presence of the nitro group activate the ring for such attacks. While not a direct route to the phenylacetic acid, these SₙAr reactions are crucial for creating the core 3-chloro-4-fluorophenyl scaffold from which the final product is then elaborated through methods like those described in Section 2.1. For example, the nitro group of 3-chloro-4-fluoronitrobenzene can be reduced to an aniline (B41778) (3-chloro-4-fluoroaniline), which can then be converted to other functional groups via diazonium salt chemistry, ultimately leading to the desired phenylacetic acid structure.
Electrochemical Synthesis Methods
Electrochemical synthesis offers a promising alternative to traditional chemical methods for the preparation of carboxylic acids, often proceeding under mild conditions without the need for harsh reagents. While direct electrochemical synthesis of this compound is not extensively documented, related electrochemical transformations provide a basis for its potential synthesis.
One relevant approach is the electrochemical carboxylation of benzyl halides. This method involves the reduction of a benzyl halide at the cathode in the presence of carbon dioxide. The process generates a benzyl carbanion, which then reacts with CO2 to form the corresponding phenylacetic acid. For the synthesis of this compound, this would involve the electrochemical reduction of 3-chloro-4-fluorobenzyl chloride. The general mechanism can be described as follows:
Reduction of the benzyl halide: Ar-CH₂Cl + 2e⁻ → Ar-CH₂⁻ + Cl⁻
Nucleophilic attack on CO₂: Ar-CH₂⁻ + CO₂ → Ar-CH₂COO⁻
Protonation: Ar-CH₂COO⁻ + H⁺ → Ar-CH₂COOH
Another potential electrochemical route is the oxidation of the corresponding aldehyde, 3-chloro-4-fluorophenylacetaldehyde. Electrochemical oxidation can provide a clean and efficient method for converting aldehydes to carboxylic acids.
Furthermore, the electrocarboxylation of α,α-dichloroarylmethane derivatives presents a viable pathway. This method has been shown to produce α-chloroarylacetic acids with good selectivity. google.com The process involves the electrochemical reduction of the dichloro derivative in the presence of carbon dioxide, leading to the formation of the monochlorinated carboxylic acid. google.com
| Starting Material | Electrochemical Method | Potential Product | Key Advantages |
| 3-Chloro-4-fluorobenzyl chloride | Reductive Carboxylation | This compound | Mild conditions, avoids hazardous reagents |
| 3-Chloro-4-fluorophenylacetaldehyde | Oxidation | This compound | Clean conversion, high selectivity |
| 3-Chloro-4-fluoro-α,α-dichlorotoluene | Reductive Carboxylation | This compound | Good selectivity for monochlorination |
Table 1: Potential Electrochemical Synthesis Routes for this compound
Asymmetric Synthesis and Chiral Resolution of Enantiomers of this compound Derivatives
The development of methods for the synthesis of enantiomerically pure derivatives of this compound is crucial, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis and chiral resolution are the two primary strategies to achieve this.
Asymmetric Synthesis:
A common approach to asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. One such auxiliary that has been successfully employed in the asymmetric alkylation of phenylacetic acid derivatives is pseudoephedrine. nih.govresearchgate.netnih.govimchem.fr The process typically involves the formation of a pseudoephedrine amide from this compound. Deprotonation of this amide with a strong base generates a chiral enolate, which then undergoes diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted this compound derivative. nih.govnih.gov
Chiral Resolution:
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown broad applicability in the separation of enantiomers of various pharmaceutical compounds. nih.govchiraltech.comresearchgate.netgoogle.com
For the resolution of this compound and its derivatives, columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate) could be effective. nih.govimchem.fr The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
| Technique | Description | Application to this compound |
| Asymmetric Synthesis | Use of chiral auxiliaries (e.g., pseudoephedrine) to direct stereoselective alkylation. nih.govnih.gov | Synthesis of enantiomerically enriched α-alkylated derivatives. |
| Chiral Resolution (HPLC) | Separation of enantiomers using a chiral stationary phase. | Isolation of individual enantiomers of this compound or its derivatives for pharmacological testing. |
Table 2: Strategies for Obtaining Enantiopure Derivatives of this compound
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, this can involve the use of greener solvents, catalysts, and reaction conditions.
Biocatalysis:
Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases, for example, can be used for the kinetic resolution of racemic esters of this compound. rsc.orgnih.gov In this process, the lipase (B570770) selectively catalyzes the hydrolysis or esterification of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. The use of biocatalysts can significantly reduce waste and avoid the use of toxic heavy metal catalysts. rsc.orgmdpi.comresearchgate.nettcichemicals.com
Alternative Solvents:
The choice of solvent can have a major impact on the environmental footprint of a chemical process. The use of greener solvents, such as ionic liquids or supercritical fluids, is being explored for various organic syntheses. mdpi.com
Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. Their low vapor pressure reduces air pollution. The synthesis of related compounds in ionic liquids has been reported, suggesting potential applicability.
Supercritical Carbon Dioxide (scCO₂): This is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. Syntheses of fluoropolymers in scCO₂ have been successfully demonstrated, indicating its potential for reactions involving fluorinated compounds like this compound.
| Green Chemistry Approach | Description | Potential Application in Synthesis of this compound |
| Biocatalysis | Use of enzymes (e.g., lipases) for selective transformations. rsc.orgmdpi.comresearchgate.nettcichemicals.com | Kinetic resolution of racemic esters of this compound. |
| Ionic Liquids | Use of non-volatile, recyclable solvents. | As a reaction medium to replace volatile organic compounds. |
| Supercritical CO₂ | Use of a non-toxic and easily removable solvent. | As a green solvent for the synthesis or purification of this compound. |
Table 3: Green Chemistry Strategies for the Synthesis of this compound
Medicinal Chemistry and Pharmacological Applications of 3 Chloro 4 Fluorophenylacetic Acid Analogues
Role of 3-Chloro-4-fluorophenylacetic Acid as a Building Block in Pharmaceutical Synthesis
This compound is a valuable building block in organic synthesis, particularly for the creation of complex molecules used in pharmaceutical applications. nbinno.com Its structure, featuring both chlorine and fluorine atoms, provides unique chemical properties that are advantageous for targeted synthesis. nbinno.com This compound serves as a critical starting material or intermediate in the production of various active pharmaceutical ingredients (APIs). nbinno.com Its utility is not limited to pharmaceuticals, as it is also employed in the synthesis of agrochemicals and other specialized research chemicals. nbinno.com The reactivity of this compound allows it to be readily incorporated into larger molecular structures, facilitating the development of novel compounds with specific desired properties. nbinno.com
The related compound, 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite, is also recognized as an important building block in the synthesis of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). medchemexpress.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The presence and position of halogen substituents on a phenyl ring can significantly influence the biological activity of a compound. researchgate.net Halogen atoms can enhance the binding affinity of a molecule to its target, such as human serum albumin (HSA), through steric and hydrophobic effects. researchgate.net Specifically, fluorine and chlorine atoms have been shown to increase binding affinity via hydrophobic interactions. researchgate.net
In the context of aryl acetamide triazolopyridazines, SAR studies have revealed a preference for electron-withdrawing groups on the aryl tail group. nih.gov The 3,4-dichloro substitution pattern has been noted for its synergistic effect on potency. nih.gov Further studies on mono-substituted analogs showed that a 4-chloro substitution resulted in a significant increase in potency. nih.gov In the development of PET tracers for imaging mGluR4, SAR results indicated that substituting the 4-chloro position with a fluorine atom led to reduced binding affinity. nih.gov The binding affinity followed the order: Cl < H < F < I < Br. nih.gov
Halogen-containing quinoid compounds have demonstrated a range of biological activities, including use as pesticides and anticancer drugs. biointerfaceresearch.com The number and position of chlorine atoms can influence the insecticidal and fungicidal properties of N-substituted quinone imines. biointerfaceresearch.com
The carboxylic acid functional group is a key component in the pharmacophore of many drugs, with approximately 25% of all commercial pharmaceuticals containing this group. researchgate.netwiley-vch.de The ionization of the carboxylic acid group at physiological pH generally enhances a compound's water solubility. researchgate.netwiley-vch.de This can positively impact a drug's pharmacokinetic properties. wiley-vch.de However, the increased polarity can also limit passive diffusion across biological membranes, potentially leading to lower bioavailability. researchgate.netwiley-vch.de
The carboxylic acid moiety can be chemically modified to create prodrugs, which are inactive compounds that are converted to the active drug within the body. wiley-vch.de This strategy is often employed to improve the pharmacokinetic profile of a drug by, for example, masking the highly polar carboxylate group to enhance absorption. wiley-vch.de The carboxylic acid group is also crucial for forming interactions with biological targets, often acting as a key determinant in a molecule's pharmacophore. researchgate.net
Development of Therapeutic Agents Derived from this compound Analogues
Derivatives of phenylacetic acid have been explored for their anti-inflammatory properties. For instance, 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its α-methyl homologue have been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activities. nih.gov These compounds compared favorably to established anti-inflammatory drugs like alclofenac and phenylbutazone in preclinical studies. nih.gov The synthesis of these compounds often starts from precursors like 3-chloro-4-hydroxyacetophenone. nih.gov In the broader context of anti-inflammatory drug design, ibuprofen-quinoline conjugates have been synthesized and evaluated, with some showing promising anti-inflammatory properties comparable to ibuprofen. cardiff.ac.uk
Table 1: Anti-inflammatory Activity of Phenylacetic Acid Derivatives
| Compound | Activity | Reference |
|---|---|---|
| 3-chloro-4-cyclopropylmethoxyphenylacetic acid (ISF 2508) | Anti-inflammatory, Analgesic, Antipyretic | nih.gov |
| α-methyl homologue of ISF 2508 (ISF 2606) | Anti-inflammatory, Analgesic, Antipyretic | nih.gov |
This table is for illustrative purposes and based on the provided text.
Analogues of this compound have been investigated for their potential in treating neurological diseases. For example, a fluorine-18 labeled PET ligand, [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d₂)thio)phenyl)-picolinamide, has been synthesized and characterized for imaging metabotropic glutamate receptor 4 (mGluR4) in the brain. nih.gov mGluR4 positive allosteric modulators (PAMs) are being developed as potential therapeutics for conditions like Parkinson's disease. nih.gov
Furthermore, in silico studies have been conducted on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives to evaluate their potential as anti-Parkinson's agents by targeting the monoamine oxidase-B (MAO-B) enzyme. asiapharmaceutics.info Molecular docking studies showed that some of these derivatives had a higher binding affinity for the MAO-B enzyme than standard inhibitors, suggesting their potential for further development. asiapharmaceutics.info
Table 2: Compounds Targeting Neurological Diseases
| Compound/Derivative Class | Target | Potential Application | Reference |
|---|---|---|---|
| [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d₂)thio)phenyl)-picolinamide | mGluR4 | PET Imaging for Neurological Diseases | nih.gov |
| Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Monoamine Oxidase-B (MAO-B) | Anti-Parkinson's Agents | asiapharmaceutics.info |
This table is for illustrative purposes and based on the provided text.
Inhibitors for Enzyme-Catalyzed Reactions
The this compound scaffold has been identified as a crucial structural motif in the development of potent inhibitors for various enzyme-catalyzed reactions. Research has demonstrated that incorporating this fragment into different chemical structures can significantly enhance their inhibitory activity against specific enzymatic targets.
One notable area of investigation has been the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. A study focused on identifying new inhibitors of tyrosinase from Agaricus bisporus (AbTYR) synthesized and evaluated several compounds incorporating the 3-chloro-4-fluorophenyl fragment. The results indicated that this particular substitution pattern is an important feature for improving the inhibitory potency. For instance, new 3-chloro-4-fluorophenyl-based benzamide compounds demonstrated significant IC₅₀ values, ranging from 0.19 to 1.72 μM. nih.gov This represented an improvement in potency compared to previously reported 4-fluorophenyl-based analogues. nih.gov The study also found that for a series of compounds with two aromatic tails, the presence of the 3-chloro-4-fluorophenyl fragment led to a remarkable enhancement in inhibitory activity, with IC₅₀ values in the low micromolar range (2.96 to 10.65 μM), whereas the unsubstituted compounds were inactive. nih.gov
| Compound Series | Specific Analogue | Description | IC₅₀ (μM) |
|---|---|---|---|
| Benzamides | 1d | 3-chloro-4-fluorophenyl-based | 0.19 |
| 1e | 3-chloro-4-fluorophenyl-based | 1.72 | |
| 1f | 3-chloro-4-fluorophenyl-based | 0.89 | |
| Derivatives with Two Aromatic Tails | 4d | poly-substituted with 3-chloro-4-fluorophenyl | 10.65 |
| 4e | poly-substituted with 3-chloro-4-fluorophenyl | 2.96 | |
| 4f | poly-substituted with 3-chloro-4-fluorophenyl | 4.51 |
Data sourced from a study on tyrosinase inhibitors, showing the concentration required to cause 50% enzyme activity loss. nih.gov
Derivatives of this compound have also been explored as potential inhibitors of other enzymes, such as Monoamine Oxidase-B (MAO-B), which is a target for anti-Parkinsonian agents. asiapharmaceutics.info Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been designed and studied for their potential to inhibit the MAO-B enzyme, which could help in treating Parkinson's disease by increasing dopamine levels. asiapharmaceutics.info Furthermore, the broader class of substituted phenylacetic acids has been investigated for the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. google.com
Anthelmintic and Antiparasitic Agents
Analogues derived from this compound have been investigated for their potential as anthelmintic and antiparasitic agents. The unique electronic properties conferred by the chlorine and fluorine atoms on the phenyl ring are considered important for biological activity in this domain.
In the search for new treatments against cryptosporidiosis, a parasitic disease caused by Cryptosporidium, researchers have optimized triazolopyridazine-based compounds. Within these studies, 2-(3-chloro-4-fluorophenyl)acetic acid was used as a key synthetic intermediate. nih.gov Structure-activity relationship (SAR) studies revealed a preference for electron-withdrawing groups on the aryl tail, highlighting the synergy of the 3,4-disubstitution pattern for anticryptosporidial potency. nih.gov Specifically, the addition of a fluorine atom at the 4-position of the phenyl ring was shown to dramatically improve potency against the parasite. nih.gov For example, an optimized compound demonstrated the ability to reduce parasite shedding by over 99% at doses of 5 mg/kg in a mouse model of persistent C. parvum infection. nih.gov
Another research effort involved the creation of a screening library based on the 3-chloro-4-hydroxyphenylacetic acid scaffold. This library of 20 amide analogues was evaluated for antiparasitic activity against Trypanosoma brucei brucei (the causative agent of African trypanosomiasis) and Plasmodium falciparum (a causative agent of malaria). figshare.com However, at the tested concentration of 10 μM, these specific compounds did not show significant activity. figshare.com While direct activity was not observed in this instance, the use of the scaffold underscores its relevance in the design of potential antiparasitic agents.
The broader context of drug discovery includes various halogenated compounds with demonstrated anthelmintic properties. For instance, rafoxanide, a halogenated salicylanilide, is used to control parasitic infestations in livestock. nih.gov This highlights the established role of halogen substituents in the development of effective antiparasitic drugs.
Investigations into Mechanisms of Action of this compound Derived Compounds
Understanding the mechanism of action is critical for the rational design of new therapeutic agents. For compounds derived from this compound, investigations have often combined biochemical assays with computational studies to elucidate how these molecules interact with their biological targets.
In the case of tyrosinase inhibition, the mechanism has been explored through molecular docking analyses. These studies supported the biochemical data by showing how the 3-chloro-4-fluorophenyl moiety contributes to binding within the enzyme's active site. nih.gov It was found that despite different binding poses among the various analogues, the chlorine atom consistently stabilized the ligand within the catalytic cavity through van der Waals interactions with specific amino acid residues like Ala286, Val283, and Phe90. nih.gov These results corroborated the importance of this specific chemical fragment for potent enzyme inhibition. nih.gov
For the N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives designed as MAO-B inhibitors, the proposed mechanism of action relates to their ability to increase dopamine levels. By inhibiting the MAO-B enzyme, these compounds decrease dopamine turnover and oxidative stress, which is a key strategy in managing the symptoms of Parkinson's disease. asiapharmaceutics.info
Furthermore, detailed structure-activity relationship (SAR) studies on anticryptosporidial compounds have provided insight into their mechanism. By systematically altering the substitution pattern on the phenyl ring, researchers could determine the electronic and steric requirements for optimal activity. nih.gov Conformational analysis through the generation of torsion plots for the Ar-CH₂COR bond helped to understand how substitutions at different positions (ortho, meta, para) affect the molecule's preferred shape, which in turn influences its binding to the biological target. nih.gov
Computational Drug Design and Molecular Docking Studies with this compound Scaffolds
Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, enabling the rapid and efficient design and screening of potential drug candidates. taylorandfrancis.com Scaffolds based on this compound are frequently utilized in these in silico approaches, particularly in structure-based drug design involving molecular docking.
Molecular docking studies have been instrumental in understanding and predicting the binding affinities of 3-chloro-4-fluorophenyl derivatives. For example, in the development of MAO-B inhibitors, a range of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and docked against the MAO-B enzyme. asiapharmaceutics.info Using software such as iGEMDOCK, researchers evaluated the binding energies of these designed ligands and compared them to standard inhibitors, finding that many of the new derivatives had enhanced binding affinities. asiapharmaceutics.info
These computational methods allow for the virtual screening of large libraries of compounds and provide insights that guide the synthesis of more potent and selective molecules. The process typically involves drawing the chemical structures, converting them to the appropriate 3D formats, and then using docking software to predict how they will bind to a specific protein target. asiapharmaceutics.info The results, often visualized with programs like BIOVIA Discovery Studio, help identify key interactions such as hydrogen bonds and hydrophobic contacts that are critical for biological activity. nih.gov
Biological and Biochemical Investigations of 3 Chloro 4 Fluorophenylacetic Acid in Biological Systems
Enzyme Interactions and Metabolic Pathways Involving 3-Chloro-4-fluorophenylacetic Acid Analogues
Analogues and derivatives of this compound serve as valuable tools in studying enzyme interactions and metabolic processes. The ester form, ethyl 2-(3-chloro-4-fluorophenyl)acetate, is known to be metabolized primarily by cytochrome P450 (P450) enzymes. These enzymes facilitate its oxidation, which is a critical step preceding conjugation with molecules like glucuronic acid or sulfate, processes that influence the compound's biological activity and how long it remains in a system. Cytochrome P450s are a large family of enzymes that catalyze a wide range of reactions, including hydroxylation, which can be a key step in the metabolism of fluorinated compounds. nih.gov
Furthermore, this compound itself is used as a synthetic precursor for creating more complex molecules designed to interact with specific enzymes. For instance, it has been incorporated into indole-2-carboxylic acid derivatives designed as dual inhibitors of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). sci-hub.sesci-hub.se These enzymes are significant targets in medicinal chemistry, particularly in oncology. The interaction of these derivative compounds with their target enzymes is a key area of investigation. sci-hub.se
Table 1: Summary of Enzyme Interactions for Analogues
| Compound/Analogue Class | Interacting Enzyme(s) | Biological Process |
|---|---|---|
| Ethyl 2-(3-chloro-4-fluorophenyl)acetate | Cytochrome P450 | Oxidation and Metabolism |
| Indole-2-carboxylic acid derivatives | IDO1, TDO | Enzyme Inhibition sci-hub.sesci-hub.se |
In Vitro and In Vivo Pharmacological Studies of Derived Compounds
The structural motif of this compound is a component of larger molecules that have undergone pharmacological evaluation. These studies aim to determine the efficacy and selectivity of these derived compounds in various disease models.
Compounds derived from this compound have been assessed for their potential therapeutic effects. Notably, indole (B1671886) derivatives synthesized using this acid as a starting material have demonstrated efficacy as IDO1 inhibitors in a mouse melanoma model. sci-hub.se IDO1 is an enzyme that plays a role in immune tolerance, and its inhibition is a strategy to enhance anti-tumor immune responses. Another area of investigation involves polycyclic cinnamide derivatives, which incorporate the 3-chloro-4-fluorophenyl structure, as potential inhibitors of amyloid-β (Aβ) production. google.com These compounds are being explored for their potential application in neurodegenerative diseases like Alzheimer's disease, where the accumulation of Aβ is a key pathological feature. google.com
A critical aspect of pharmacological research is determining the specificity and selectivity of a compound for its intended target. For the indole-based derivatives of this compound, research has focused on their activity against both IDO1 and TDO enzymes to understand their inhibitory profile. sci-hub.se The goal of such studies is to develop compounds that preferentially inhibit the target enzyme(s) to maximize therapeutic effect. The use of varied P450 enzymes can also lead to selective fluorination at different sites on a molecule, which can in turn influence the biological properties and selectivity of drug candidates. caltech.edu
Table 2: Pharmacological Profile of a Derived Compound Class
| Compound Class | Target(s) | Disease Model | Investigated Effect |
|---|---|---|---|
| Indole-2-carboxylic acid derivatives | IDO1, TDO | Mouse Melanoma | Enzyme Inhibition, Anti-tumor activity sci-hub.se |
Biotransformation and Metabolism of Fluorinated Phenylacetic Acids
The introduction of fluorine into organic molecules can significantly alter their metabolic fate. Studies on fluorinated phenylacetic acids reveal specific pathways for their breakdown, particularly by microorganisms, and lead to the identification of various fluorinated metabolites.
Microorganisms have evolved diverse pathways to metabolize aromatic compounds, including fluorinated variants. Research on p-fluorophenylacetic acid has shown that certain Pseudomonas species can degrade it. nih.gov The catabolic pathway in these bacteria involves several enzymatic steps to break down the aromatic ring. nih.gov The phenylacetic acid catabolic pathway (paa) in bacteria like Acinetobacter baumannii is well-studied; this operon encodes the enzymes needed to degrade phenylacetic acid, often involving the formation of a coenzyme A intermediate followed by ring epoxidation. nih.gov While not specific to the 3-chloro-4-fluoro substituted version, these studies provide a model for how microorganisms might process such compounds. Other bacteria, like Acetobacter strains, have been used in biotransformation processes to oxidize related compounds. ulisboa.pt
The microbial metabolism of fluorinated phenylacetic acids results in the formation of various downstream products. In the degradation of p-fluorophenylacetic acid by Pseudomonas sp., identified metabolites include dicarboxylic acids, keto acids, and lactones. nih.gov The general metabolism of phenylacetic acid in humans involves oxidation to phenylacetaldehyde, and it can also be conjugated with glutamine to form phenylacetylglutamine (B1677654) for excretion. wikipedia.orghmdb.ca The presence of fluorine can influence these pathways. For example, cytochrome P450-mediated hydroxylation is a common metabolic route for many fluorinated drug compounds. nih.gov
Table 3: Identified Metabolite Classes from Fluorinated Phenylacetic Acid Biotransformation
| Original Compound Class | Organism/System | Identified Metabolite Classes |
|---|---|---|
| p-Fluorophenylacetic acid | Pseudomonas sp. | Dicarboxylic acids, Keto acids, Lactones nih.gov |
| Phenylacetic acid | Human | Phenylacetaldehyde, Phenylacetylglutamine wikipedia.orghmdb.ca |
Toxicological and Safety Assessments of this compound Derivatives in Research Settings
The toxicological profiles of halogenated phenylacetic acid derivatives are a subject of investigation in research settings, primarily to ensure safe handling and to understand their potential environmental and biological impact. While specific, in-depth toxicological studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, data on closely related isomers and precursor molecules provide essential insights. The safety assessment of these compounds often relies on data from analogous structures, such as other chlorinated and fluorinated aromatic compounds.
Chlorophenols and their derivatives, for instance, are known for their potential toxicity. nih.gov Some have been identified as potent uncouplers of oxidative phosphorylation in mitochondria and as possible carcinogens in rodents. nih.gov The toxicological properties are often evaluated through standardized assays and are communicated via Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications.
A relevant example is the isomer, 4-Chloro-3-fluorophenylacetic acid. Its toxicological assessment provides a benchmark for understanding the potential hazards associated with this class of compounds. It is classified as acutely toxic if swallowed. sigmaaldrich.com Such information is critical for researchers handling these materials, dictating the necessary personal protective equipment (PPE) and containment procedures in a laboratory environment. For instance, 3-Chloro-4-fluorophenol, a related compound, is classified as an irritant to the skin, eyes, and respiratory system. sigmaaldrich.com
The microbial degradation of related compounds has also been studied. For example, Pseudomonas sp. can utilize 4-chlorophenylacetic acid, converting it into hydroxylated derivatives such as 3-chloro-4-hydroxy-phenylacetic acid. chemsrc.com While this relates to biodegradation, it also points to metabolic pathways that could occur in other organisms, potentially leading to metabolites with their own toxicological profiles.
The table below summarizes the available safety and toxicological data for a key derivative (isomer) of this compound.
Interactive Data Table: Toxicological and Safety Information for 4-Chloro-3-fluorophenylacetic acid
| Parameter | Value | Source |
|---|---|---|
| GHS Pictogram | Skull and crossbones (GHS06) | sigmaaldrich.com |
| Signal Word | Danger | sigmaaldrich.com |
| Hazard Statement | H301: Toxic if swallowed | sigmaaldrich.com |
| Hazard Class | Acute Toxicity 3 (Oral) | sigmaaldrich.com |
| Precautionary Statements | P301 + P330 + P331 + P310 | sigmaaldrich.com |
| Storage Class | 6.1D: Non-combustible, acute toxic Cat. 3 | sigmaaldrich.com |
Biosynthetic Pathways and Precursors in Natural Systems (if applicable)
As a synthetic compound, this compound is not known to be produced through natural biosynthetic pathways in any organism. Its presence in the environment would be attributable to its synthesis and use in industrial and research applications.
However, the biosynthesis of halogenated aromatic compounds is not entirely absent in nature. The study of naturally occurring organohalogens provides context for how biological systems can incorporate halogen atoms into complex molecules. A notable example is the biosynthesis of the plant hormone 4-chloroindole-3-acetic acid (4-Cl-IAA), a chlorinated analogue of the common auxin, indole-3-acetic acid (IAA). nih.gov
Research on pea (Pisum sativum) seeds has elucidated the pathway for 4-Cl-IAA synthesis. nih.gov This process involves the following key steps:
Chlorination of a Precursor: The pathway begins with the amino acid tryptophan.
Formation of 4-chlorotryptophan: Tryptophan is chlorinated to form 4-chlorotryptophan.
Transamination: Two aminotransferases, TRYPTOPHAN AMINOTRANSFERASE RELATED1 and RELATED2, convert 4-chlorotryptophan into 4-chloroindole-3-pyruvic acid. nih.gov
Final Conversion: 4-chloroindole-3-pyruvic acid is then converted to the final product, 4-chloroindole-3-acetic acid. nih.gov
This pathway in plants demonstrates a sophisticated biochemical mechanism for producing a chlorinated phenylacetic acid-related structure. It highlights that while this compound itself is synthetic, nature does possess the enzymatic machinery to create chlorinated aromatic acids from simpler precursors. nih.gov There is currently no evidence to suggest that a similar pathway exists for the biosynthesis of this compound or that it serves as a precursor in any natural system.
Advanced Characterization and Analytical Methodologies for 3 Chloro 4 Fluorophenylacetic Acid
Spectroscopic Analysis of 3-Chloro-4-fluorophenylacetic Acid and its Derivatives
Spectroscopy is a cornerstone in the structural analysis of this compound, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of certain atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms in the molecule. The spectrum of a related compound, 4-fluorophenylacetic acid, shows characteristic signals for the aromatic protons and the methylene (B1212753) (-CH2-) protons of the acetic acid group. chemicalbook.com In this compound, the aromatic region would be more complex due to the presence of both chlorine and fluorine substituents, which influence the chemical shifts of the neighboring protons.
¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms. The spectrum of 4-fluorophenylacetic acid reveals distinct peaks for the carboxyl carbon, the methylene carbon, and the aromatic carbons. nih.gov The carbon directly bonded to the fluorine atom shows a characteristic splitting pattern due to C-F coupling. For this compound, the introduction of chlorine would further influence the chemical shifts of the aromatic carbons.
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine-containing parts of a molecule. researchgate.net It is particularly useful for distinguishing between fluorinated isomers. sielc.com In the context of this compound, ¹⁹F NMR would show a single resonance, and its chemical shift would be characteristic of the electronic environment created by the adjacent chlorine atom and the phenyl ring. The development of specific contrast agents and selective pulse sequences in ¹⁹F NMR allows for detailed analysis of tissue properties. researchgate.net
Table 1: Representative NMR Data for Phenylacetic Acid Derivatives
| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity |
| ¹H | 4-Fluorophenylacetic acid | ~3.6 | s (CH₂) |
| ~7.0-7.3 | m (Aromatic) | ||
| ¹³C | 4-Fluorophenylacetic acid | ~40 | (CH₂) |
| ~115-131 | (Aromatic) | ||
| ~178 | (C=O) |
Note: Data is representative and can vary based on solvent and experimental conditions. "s" denotes a singlet and "m" denotes a multiplet.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are vibrational spectroscopy techniques used to identify functional groups within a molecule. pressbooks.pubwikipedia.orgnih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the molecule. pressbooks.pub
For this compound, the IR spectrum would exhibit characteristic absorption bands:
O-H Stretch: A broad band typically in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
C-F Stretch: The carbon-fluorine bond typically shows a strong absorption in the 1000-1400 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine bond absorption is generally found in the 600-800 cm⁻¹ range.
Aromatic C-H and C=C Stretches: These appear at various frequencies in the fingerprint region and above 3000 cm⁻¹.
FTIR offers advantages over traditional IR spectroscopy by collecting high-resolution data over a wide spectral range simultaneously. wikipedia.org The use of trifluoroacetic acid (TFA) in sample preparation for FTIR can enhance the analysis of protein hydrolysates by saturating protonation sites. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| C=O Stretch | ~1700 (strong, sharp) | |
| Aryl Halide | C-F Stretch | 1000-1400 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. ucl.ac.uk
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine-35 and chlorine-37 isotopes, a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks would be expected.
Common fragmentation patterns for phenylacetic acids involve the loss of the carboxyl group (-COOH) or parts of the side chain. For this compound, fragmentation would likely lead to the formation of a 3-chloro-4-fluorobenzyl cation.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion (with ³⁵Cl) | 188 |
| [M+2]⁺ | Molecular Ion (with ³⁷Cl) | 190 |
| [M-COOH]⁺ | Loss of carboxylic acid group | 143 |
Chromatographic Techniques for Purity and Isomer Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for separating it from its isomers.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. ucl.ac.uk It is particularly well-suited for the analysis of non-volatile compounds like phenylacetic acids.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of phenylacetic acid isomers can be achieved by carefully controlling the mobile phase composition, often a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or acetic acid. sielc.comsielc.com Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore. sielc.comsielc.com The use of a pentafluorophenylpropyl (PFPP) column has also been shown to be effective in separating aromatic amines, a related class of compounds. ub.edu
Table 4: Typical HPLC Parameters for Phenylacetic Acid Analysis
| Parameter | Description |
| Column | Reversed-phase C18 or Primesep SB sielc.comsielc.com |
| Mobile Phase | Acetonitrile/Water with Formic or Acetic Acid sielc.comsielc.com |
| Detection | UV at ~210-264 nm sielc.comsielc.com |
| Flow Rate | ~1.0 mL/min sielc.comsielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govunar.ac.id It is highly effective for the analysis of volatile and thermally stable compounds.
For the analysis of carboxylic acids like this compound by GC-MS, a derivatization step is often necessary to increase their volatility. This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or pentafluorobenzyl ester. nih.gov Following separation on the GC column, the individual components enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. The technique has been successfully used for the determination of fluoroacetic acid and phenoxy acid herbicides in various matrices. nih.gov
Table 5: General GC-MS Parameters for Derivatized Phenylacetic Acid Analysis
| Parameter | Description |
| Derivatization | Esterification (e.g., with pentafluorobenzyl bromide) nih.gov |
| Column | Capillary column (e.g., nonpolar or medium polarity) |
| Carrier Gas | Helium or Hydrogen |
| Ionization | Electron Ionization (EI) |
| Detection | Mass Analyzer (e.g., Quadrupole) |
X-ray Crystallography for Structural Elucidation of Co-crystals and Complexes
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the structural elucidation of this compound, particularly in the context of its co-crystals and complexes. By forming co-crystals, the physicochemical properties of the parent compound, such as solubility and stability, can be systematically modified.
While the principles of X-ray crystallography are well-established for the analysis of such compounds, specific crystallographic data for co-crystals and complexes of this compound are not widely available in public databases. However, the study of structurally related molecules suggests that the carboxylic acid group and the halogen substituents would be key drivers in the formation of supramolecular assemblies.
Table 1: Key Crystallographic Parameters in Co-crystal Analysis
| Parameter | Description | Significance for this compound Complexes |
| Crystal System | The basic classification of crystals based on their symmetry (e.g., monoclinic, orthorhombic). | Provides foundational information about the packing symmetry of the co-crystal. |
| Space Group | A more detailed description of the crystal's symmetry, including translational symmetry. | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Determines the size and shape of the repeating unit of the crystal lattice. |
| Hydrogen Bonding | The non-covalent interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for understanding the synthons formed between the carboxylic acid of this compound and the co-former. |
| Halogen Bonding | The non-covalent interaction involving a halogen atom (in this case, chlorine) as an electrophilic species. | The chlorine atom on the phenyl ring can participate in directing the crystal packing. |
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the physical and chemical properties of this compound as a function of temperature. The most common methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, glass transitions, and other phase transitions of the compound. For this compound, a sharp endothermic peak in the DSC thermogram would indicate its melting point. The melting point for this compound is reported to be in the range of 55-58°C. fishersci.be
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to assess the thermal stability and decomposition profile of this compound. The resulting data reveals the temperatures at which the compound begins to degrade and the extent of mass loss at different stages.
While detailed experimental DSC and TGA curves for this compound are not readily found in the literature, the expected data would provide critical information for handling and storage.
Table 2: Expected Thermal Analysis Data for this compound
| Analysis Technique | Parameter | Expected Observation | Significance |
| DSC | Melting Point (Tm) | A sharp endothermic peak around 55-58°C. fishersci.be | Confirms the identity and purity of the crystalline solid. |
| TGA | Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Indicates the upper-temperature limit for the stability of the compound. |
| TGA | Residual Mass | The percentage of mass remaining at the end of the analysis. | Provides information about the final decomposition products (e.g., inorganic residue). |
Quality Control and Impurity Profiling in Research Materials
The purity of this compound is paramount for its use in research, as impurities can lead to erroneous experimental results. Quality control and impurity profiling are therefore critical steps in its characterization. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. advatechgroup.com
Impurity profiling involves the identification and quantification of any unintended substances present in the material. These impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Given the synthetic routes to this compound, potential impurities could include related phenylacetic acid derivatives or precursors. For instance, 3-chloro-4-fluoroaniline (B193440) is a key starting material for some syntheses of related compounds and could potentially be an impurity. google.com Similarly, isomers such as 4-chloro-3-fluorophenylacetic acid could be present. sigmaaldrich.com
A typical quality control protocol would involve using a validated HPLC method to separate this compound from any impurities. The purity is often stated as a percentage, with commercially available research-grade material typically having a purity of 98% or higher. fishersci.be
Table 3: Potential Impurities in this compound and Analytical Methods
| Potential Impurity | Chemical Formula | Common Analytical Method |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | HPLC |
| 4-Chloro-3-fluorophenylacetic acid | C₈H₆ClFO₂ | HPLC |
| Starting materials from synthesis | Varies | HPLC, GC-MS |
| Residual solvents | Varies | Gas Chromatography (GC) |
Theoretical and Computational Studies of 3 Chloro 4 Fluorophenylacetic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the molecular structure and reactivity of 3-Chloro-4-fluorophenylacetic acid. These methods solve the Schrödinger equation or its density-based equivalent to determine the electronic structure and energy of the molecule.
Molecular Structure: DFT and ab initio calculations can precisely predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, a study on the related p-chloro derivative of phenoxyacetic acid utilized methods like Hartree-Fock (HF), DFT (B3LYP), and Møller-Plesset (MP2) with the 6-311++g(d,p) basis set to optimize the molecular geometry. orientjchem.org Similar calculations for 3-Cl-4-FPAA would provide a detailed three-dimensional model of the molecule. A computational analysis of 3-chloro-4-fluoronitrobenzene (B104753) using DFT and HF methods also provided detailed geometric parameters, which can serve as a reference for what to expect for 3-Cl-4-FPAA. prensipjournals.comprensipjournals.com
Reactivity: The reactivity of 3-Cl-4-FPAA can be assessed through various descriptors derived from quantum chemical calculations. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various global reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher reactivity. The analysis of these frontier molecular orbitals helps in understanding the charge transfer within the molecule. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal hyper-conjugative interactions and charge delocalization, which are crucial for understanding the molecule's stability. researchgate.net
A computational study on chloro- and fluoropyrroles utilized DFT-based descriptors to investigate their physicochemical properties, reactivity, and site selectivity. nih.gov Similar approaches for 3-Cl-4-FPAA would involve calculating parameters like chemical potential, hardness, and electrophilicity index to predict its behavior in chemical reactions. The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the electron density distribution, indicating the regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Below is an example of a data table that could be generated from DFT calculations on this compound, based on similar studies on related molecules.
| Calculated Parameter | Value (Example) | Method/Basis Set |
| Total Energy | -1023.45 Hartree | B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.78 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.23 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.55 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.54 Debye | B3LYP/6-311++G(d,p) |
Conformational Analysis and Energetic Landscapes
The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Computational methods can be used to map the potential energy surface of the molecule by systematically rotating the rotatable bonds. A study on chloro-methylphenyl isocyanates employed DFT calculations to identify cis and trans conformers and found that the energy difference between them was less than a kilocalorie per mole. nih.gov For 3-Cl-4-FPAA, the key dihedral angles to consider would be those involving the phenyl ring and the carboxylic acid group.
The energetic landscape provides a comprehensive view of the relative energies of different conformers. By identifying the global minimum and other low-energy conformers, researchers can understand which shapes the molecule is most likely to adopt. This information is vital for studies on receptor binding and intermolecular interactions. Computational analysis of galactofuranoside cycles has shown the importance of using appropriate levels of theory, such as MP2-based approaches, to accurately model furanoside ring conformations. frontiersin.org
An example of a data table summarizing the results of a conformational analysis for this compound is shown below.
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | 120.5° | 0.00 | 75.3 |
| 2 | -60.2° | 1.25 | 15.1 |
| 3 | 178.9° | 2.50 | 9.6 |
Molecular Dynamics Simulations to Understand Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves over time.
MD simulations can be used to study the solvation of 3-Cl-4-FPAA, revealing how water molecules arrange around the solute and the nature of the hydrogen bonding interactions. In a biological context, MD simulations can be employed to understand the binding of 3-Cl-4-FPAA to a target protein. These simulations can provide insights into the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. For example, MD simulations have been used to study the interactions within a ternary membrane mixture containing phosphatidic acid, a molecule with a similar acidic functional group. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including derivatives of phenylacetic acid, QSAR models can be developed to predict their efficacy as, for example, herbicides or pharmaceuticals. nih.govnih.gov
The development of a QSAR model for phenylacetic acid derivatives would involve calculating a set of molecular descriptors for each compound. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. journalcra.combiointerfaceresearch.com
A study on phenoxyacetic acid-derived congeners developed QSAR models to predict properties like penetration through the plant cuticle and binding to human serum albumin. mdpi.com The models indicated that lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors were key determining properties. mdpi.com Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thus guiding the design of more potent compounds.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are also employed to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. github.iofrontiersin.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical NMR spectra that can be compared with experimental data. prensipjournals.com A recent benchmark study highlighted the effectiveness of the WP04 functional for predicting proton chemical shifts. github.io For 3-Cl-4-FPAA, computational prediction of NMR spectra would be particularly useful for assigning the signals of the aromatic protons and carbons, which are influenced by the chloro and fluoro substituents.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.govresearchgate.net DFT calculations at the B3LYP level, for instance, are commonly used for this purpose. orientjchem.org The calculated frequencies are often scaled to better match experimental values. A complete vibrational assignment can be proposed by analyzing the potential energy distribution (PED) for each normal mode. nih.gov A study on 3-chloro-4-fluoronitrobenzene demonstrated the use of quantum mechanical methods to calculate vibrational spectra, providing a good reference for similar calculations on 3-Cl-4-FPAA. prensipjournals.com
The following table shows an example of how predicted vibrational frequencies for this compound could be presented and compared with experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) | 1715 | 1710 | Carbonyl stretch |
| ν(O-H) | 3450 | 3445 | Hydroxyl stretch |
| ν(C-Cl) | 780 | 785 | Carbon-chlorine stretch |
| ν(C-F) | 1250 | 1255 | Carbon-fluorine stretch |
Advanced Applications and Emerging Research Areas for 3 Chloro 4 Fluorophenylacetic Acid
Use in Advanced Material Sciences
While direct applications of 3-chloro-4-fluorophenylacetic acid in advanced material sciences are still an emerging area of research, its structural motifs are relevant to the synthesis of specialized polymers and liquid crystals. Phenylacetic acid derivatives are known to be precursors for liquid crystalline compounds. The presence of halogen atoms can influence the mesomorphic properties, such as the temperature range of liquid crystal phases and the dielectric anisotropy, which are critical for display technologies. The polarity and steric effects of the chlorine and fluorine atoms in this compound could be exploited to fine-tune the molecular packing and electronic properties of new liquid crystal materials.
Research into the synthesis of liquid crystals often involves the esterification of carboxylic acids like this compound with various phenol (B47542) derivatives. The resulting esters, with their rigid phenyl groups and polar substituents, can exhibit the necessary molecular shape and intermolecular interactions to form liquid crystal phases.
Applications in Agrochemical Research
Halogenated aromatic compounds are a cornerstone of modern agrochemical research, and this compound serves as a key intermediate in the synthesis of new pesticides. The presence of both chlorine and fluorine can enhance the biological activity and metabolic stability of agrochemicals. For instance, derivatives of phenylacetic acid are known to possess fungicidal and insecticidal properties.
The compound 3-chloro-4-fluoroaniline (B193440), a derivative of the target acid, is a crucial intermediate in the synthesis of various agrochemicals, including herbicides and sterilants. google.com This highlights the importance of the 3-chloro-4-fluorophenyl scaffold in developing new crop protection agents. The development of novel pesticides often involves the synthesis of a library of related compounds to identify the most potent and selective candidates, and this compound is a valuable starting material in such screening programs. Research has shown that fluorinated building blocks are integral to approximately 50% of agrochemicals currently under development. biesterfeld.no
A significant application of this compound is in the synthesis of more complex molecules. For example, it has been used as a reactant in palladium-catalyzed decarbonylative borylation to produce 4,4,5,5-tetramethyl-2-(3-chloro-4-fluorobenzyl)-1,3,2-dioxaborolane. acs.org This borylated product is a versatile intermediate for creating a variety of other compounds through cross-coupling reactions, which is a common strategy in the development of new agrochemicals. acs.org
| Agrochemical Application Area | Relevance of this compound | Key Research Findings |
| Fungicide Development | Precursor to fungicidal compounds. | Phenylacetic acid derivatives show fungicidal activity. |
| Herbicide Synthesis | Building block for herbicidal molecules. google.com | The related 3-chloro-4-fluoroaniline is a key intermediate. google.com |
| Insecticide Research | Scaffold for new insecticidal agents. | Halogenated phenylacetic acids are explored for insecticidal properties. |
| Synthesis of Intermediates | Starting material for versatile chemical intermediates. acs.org | Used to synthesize 4,4,5,5-tetramethyl-2-(3-chloro-4-fluorobenzyl)-1,3,2-dioxaborolane. acs.org |
Bioanalytical and Diagnostic Probe Development
The fluorine atom in this compound makes it an attractive candidate for the development of bioanalytical and diagnostic probes, particularly for ¹⁹F Magnetic Resonance Imaging (MRI). ¹⁹F MRI is a powerful imaging technique that benefits from the absence of a natural fluorine background signal in biological tissues, leading to high-contrast images. acs.org Small molecules containing fluorine can be used to create targeted imaging agents. acs.orgmdpi.com
The development of fluorescent probes is another area where derivatives of this compound could be applied. While the parent compound is not fluorescent, it can be chemically modified to incorporate a fluorophore. The halogen substituents can modulate the electronic properties of the fluorophore, potentially leading to probes with enhanced brightness, photostability, and sensitivity to their biological targets. For example, boronic acid-based fluorescent probes are used for saccharide detection. nih.gov The borylated derivative of this compound could potentially be adapted for such applications. acs.org
Role in Chemical Biology Research
In chemical biology, small molecules are used to probe and understand complex biological processes. Halogenated compounds, including those derived from this compound, are valuable tools in this field. The incorporation of chlorine and fluorine can alter the binding affinity and selectivity of a molecule for its biological target. nih.gov
One emerging application is in the field of metabolic labeling. nih.gov Fluorinated molecules can be designed to be taken up by cells and incorporated into biomolecules, allowing for their visualization and study using techniques like ¹⁹F MRI. nih.gov While direct use of this compound for this purpose has not been reported, its fluorinated nature makes it a relevant scaffold for designing such metabolic probes.
Furthermore, phenylacetic acid derivatives have been investigated as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. nih.gov The specific halogenation pattern of this compound could be beneficial in designing more potent and selective enzyme inhibitors. The synthesis of various substituted benzyloxyphenylacetic acids has been a strategy in the ongoing study of aldose reductase inhibitors. nih.gov
| Research Area in Chemical Biology | Potential Application of this compound Derivatives | Relevant Research Context |
| Enzyme Inhibition | Design of selective enzyme inhibitors. nih.gov | Halogenated phenylacetic acids are studied as aldose reductase inhibitors. nih.gov |
| Metabolic Labeling | Development of ¹⁹F-based probes for in vivo imaging. nih.gov | Fluorinated compounds are used for metabolic fluorine labeling. nih.gov |
| Drug Discovery | Scaffold for the synthesis of new therapeutic agents. | The fluorine atom can improve the metabolic stability and potency of drugs. researchgate.net |
| Probe Development | Synthesis of probes to study biological systems. | Halogenation can enhance the binding affinity and selectivity of molecular probes. nih.gov |
Future Trends and Interdisciplinary Research Opportunities
The future of research involving this compound is likely to be highly interdisciplinary. The convergence of materials science, agrochemistry, and chemical biology will open up new avenues for its application.
One promising direction is the development of "smart" materials that can respond to biological stimuli. For example, polymers or nanoparticles functionalized with derivatives of this compound could be designed to release agrochemicals in a controlled manner in response to specific plant pathogens.
In the realm of diagnostics, the creation of multimodal imaging agents is a significant trend. Derivatives of this compound could be engineered to contain both a fluorescent reporter group and a ¹⁹F MRI tag, allowing for both microscopic and whole-body imaging.
Furthermore, the continued exploration of its utility as a synthetic building block will undoubtedly lead to the discovery of new molecules with novel biological activities. The palladium-catalyzed borylation is a prime example of how new synthetic methods can unlock the potential of this compound for creating diverse molecular architectures for applications in medicine and agriculture. acs.org The synthesis of new phenylacetic acid derivatives with potentially valuable biological activities remains an area of active investigation. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-4-fluorophenylacetic acid, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via esterification of precursor phenols followed by hydrolysis or aminolysis. For example, methyl (3-chloro-4-hydroxyphenyl)acetate can be reacted with primary amines under solvent-free conditions to generate amide derivatives, which may undergo further hydrolysis to yield the acid . Optimization strategies include:
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaOCH₃) to enhance esterification efficiency.
- Temperature control : Maintaining 60–80°C during aminolysis to minimize side reactions.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the acetic acid moiety (δ ~3.6 ppm for CH₂ and δ ~170 ppm for COOH) and substituent positions on the aromatic ring .
- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while C-Cl and C-F stretches appear at ~750 cm⁻¹ and ~1200 cm⁻¹, respectively .
- Mass spectrometry (HRMS) : To verify molecular weight (MW: 188.59 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise during refinement?
Single-crystal X-ray diffraction is critical for confirming molecular conformation and intermolecular interactions. For example, fluorobenzyl derivatives of the acid exhibit planar aromatic rings with dihedral angles <10° relative to the acetic acid group, as resolved using SHELXL . Challenges include:
Q. What strategies are effective in analyzing structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?
SAR studies often involve synthesizing analogues (e.g., amides, esters) and evaluating biological activity. For instance:
- Lipid modulation : Fluorobenzyl amides (e.g., compounds 12–14) reduce cellular phospholipid levels in prostate cancer cells by ~40% at 10 μM, suggesting halogen positioning influences hydrophobicity and target binding .
- Antiparasitic activity : While the parent compound is inactive against Plasmodium falciparum, nitro-substituted derivatives show IC₅₀ values <5 μM, indicating electron-withdrawing groups enhance bioactivity .
Q. How can researchers address discrepancies in melting point data for this compound across literature sources?
Reported melting points range from 55–58°C to 80–84°C for structurally similar compounds (e.g., 4-fluorophenylacetic acid) . To resolve inconsistencies:
- Purification : Ensure samples are rigorously recrystallized and dried.
- Differential Scanning Calorimetry (DSC) : Use controlled heating rates (e.g., 5°C/min) to detect polymorphic transitions or impurities .
Methodological Considerations
Q. What chromatographic methods are optimal for separating this compound from byproducts during synthesis?
Q. How can computational tools aid in predicting the reactivity of this compound in novel reaction pathways?
- DFT calculations : Gaussian or ORCA software can model electrophilic aromatic substitution (EAS) reactivity, predicting preferential halogenation at the para position due to steric and electronic effects .
- Molecular docking : AutoDock Vina assesses binding affinities to enzymes like 5α-reductase, guiding derivative design for enhanced inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
